
4-Methylracephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylracephedrine is an organic compound belonging to the class of phenylpropanes. It is a synthetic derivative of ephedrine, characterized by the presence of a methyl group at the fourth position of the phenyl ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylracephedrine involves several steps, typically starting with the precursor ephedrine. The process includes methylation at the fourth position of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of methylating agents like methyl iodide in the presence of a base can facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylracephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde, while reduction can produce 4-methylphenylethanol.
Aplicaciones Científicas De Investigación
4-Methylracephedrine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies often explore its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Research investigates its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
4-Methylracephedrine acts as a sympathomimetic amine, mimicking the effects of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily those associated with the sympathetic nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A naturally occurring compound with similar sympathomimetic properties.
Methylephedrine: Another synthetic derivative with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar uses in decongestants.
Uniqueness
4-Methylracephedrine is unique due to its specific methylation at the fourth position, which alters its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can result in different therapeutic effects and metabolic pathways .
Propiedades
Número CAS |
906422-93-3 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1 |
Clave InChI |
DUESQFQLBNOCIT-MWLCHTKSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
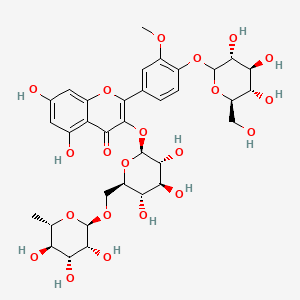

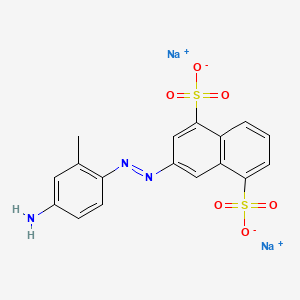
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
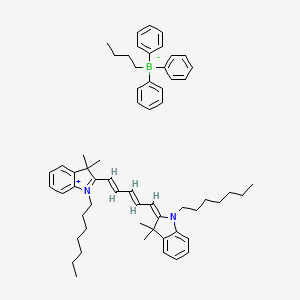


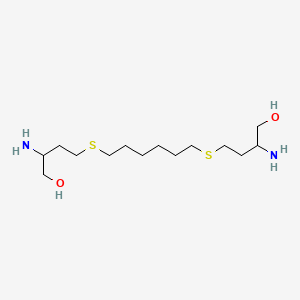

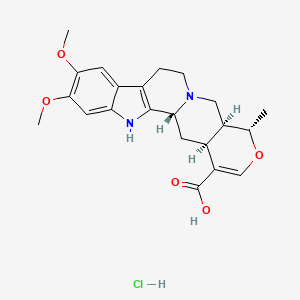
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
